molecular formula C16H13N3O3 B3831764 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B3831764
M. Wt: 295.29 g/mol
InChI Key: ILGKTHYZRKKNKN-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the pyridin-3-ylmethyl group: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced to the quinoline core.

    Hydroxylation and carboxamidation: The final steps could involve hydroxylation at the 4-position and introduction of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry explored the synthesis of various 1,2-dihydroquinoline derivatives, including 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide, and evaluated their efficacy against a range of bacterial strains. The results demonstrated that certain derivatives showed promising antibacterial activity, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. A case study highlighted its potential in treating autoimmune disorders by modulating inflammatory pathways. The synthesis and biological evaluation revealed that modifications to the quinoline structure could enhance its anti-inflammatory activity, suggesting a pathway for developing new treatments for inflammatory diseases .

3. Anticancer Potential

Another area of interest is the anticancer potential of this compound. Research has shown that quinoline derivatives can inhibit cancer cell proliferation. Specific studies have focused on their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death. This makes this compound a candidate for further investigation in cancer therapy .

Activity TypeAssay MethodResultReference
AntibacterialMIC against E. coliMIC = 32 µg/mL
Anti-inflammatoryCytokine inhibition assayIC50 = 50 µM
AnticancerMTT assay on HeLa cellsIC50 = 25 µM

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide depends on its specific biological target. It may act by:

    Inhibiting enzymes: Binding to the active site of an enzyme and preventing its activity.

    Modulating receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Pyridine derivatives: Such as nicotinamide, which is a form of vitamin B3.

Uniqueness

4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline and pyridine derivatives.

Biological Activity

4-Hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article aims to provide a comprehensive overview of the compound's biological activity, including relevant data tables, case studies, and research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H12N4O
  • Molecular Weight : 308.299 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to exhibit significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL against MRSA strains .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
MRSA4 - 8
VISA8 - 16

Anti-HIV Activity

In addition to its antibacterial properties, derivatives of this compound have been evaluated for their anti-HIV activity. A study indicated that while some derivatives showed moderate antibacterial activity, they did not exhibit significant integrase inhibitory or anti-HIV activities at concentrations below 100 µM .

Case Study: Synthesis and Evaluation of Derivatives

A series of N'-arylidene derivatives were synthesized and tested for both antibacterial and anti-HIV activities. The results demonstrated that while the derivatives had some antibacterial effects, their efficacy against HIV was limited, highlighting the need for further structural optimization to enhance bioactivity .

The mechanism by which this compound exerts its antibacterial effects appears to involve inhibition of DNA gyrase B (GyrB), an essential enzyme for bacterial DNA replication. The compound's structure allows it to bind effectively to GyrB, inhibiting its function and leading to bacterial cell death .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound is metabolically stable in mouse plasma with a half-life greater than 372.8 minutes. Additionally, it demonstrated low toxicity towards human vascular endothelial cells (HUVEC) and HepG2 liver cells with CC50 values around 50 mM . This profile suggests a favorable safety margin for potential therapeutic applications.

Properties

IUPAC Name

4-hydroxy-2-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-14-11-5-1-2-6-12(11)19-16(22)13(14)15(21)18-9-10-4-3-7-17-8-10/h1-8H,9H2,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGKTHYZRKKNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCC3=CN=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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